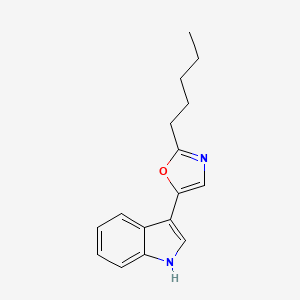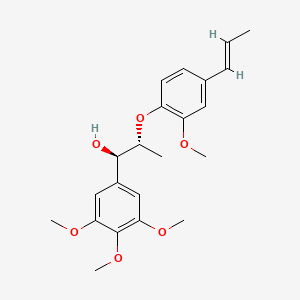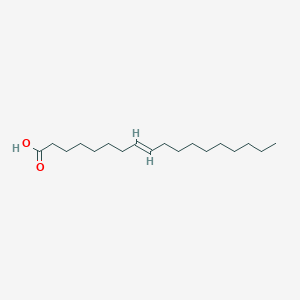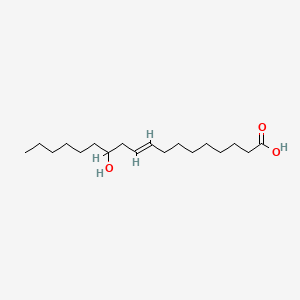
Ro4368554
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurowissenschaften
Ro4368554, als ein 5-HT6-Rezeptor-Antagonist, wurde auf sein Potenzial zur Verbesserung kognitiver Funktionen untersucht. Es hat sich in Tiermodellen mit cholinergen und serotonergen Defiziten als vielversprechend erwiesen, die Gedächtnisleistung wiederherzustellen . Dies deutet auf seine potenzielle Anwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit und anderen kognitiven Störungen hin.
Pharmakologie
In der pharmakologischen Forschung könnte die selektive Hemmung von 5-HT6-Rezeptoren durch this compound für die Entwicklung von Behandlungen, die Neurotransmittersysteme modulieren, von Bedeutung sein. Seine Fähigkeit, die Acetylcholinausschüttung zu erhöhen, könnte therapeutische Vorteile für Gedächtnisstörungen bieten und könnte ein Ziel für pharmakologische Interventionen sein .
Biochemie
Das biochemische Profil von this compound, einschließlich seiner hohen Selektivität für 5-HT6-Rezeptoren und seiner Löslichkeit in DMSO, macht es zu einer wertvollen Verbindung für biochemische Assays und Studien im Zusammenhang mit der Rolle von Serotonin in verschiedenen physiologischen Prozessen .
Medizinische Chemie
Die Struktur und die Rezeptorbindungseigenschaften der Verbindung sind in der medizinischen Chemie für die Entwicklung neuer therapeutischer Mittel von Interesse. Seine Selektivität und Potenz machen es zu einer Referenzverbindung für die Entwicklung neuer Medikamente, die auf das zentrale Nervensystem abzielen .
Molekularbiologie
Molekularbiologen könnten die Wechselwirkung von this compound mit 5-HT6-Rezeptoren auf zellulärer Ebene untersuchen und seine Auswirkungen auf die Genexpression, Rezeptor-Signalwege und synaptische Plastizität untersuchen .
Klinische Forschung
Obwohl sich this compound noch in der präklinischen Phase befindet, wurde es in klinischen Forschungsumgebungen mit einer Gedächtnisverbesserung in Verbindung gebracht. Seine Auswirkungen auf Gedächtnis und Lernen könnten zu neuartigen Ansätzen bei der Behandlung von Gedächtnisstörungen führen .
Wirkmechanismus
Target of Action
Ro4368554 primarily targets the serotonin type 6 (5-HT6) receptors . These receptors are associated with learning and memory processes and are found in many brain areas, including the hippocampus and the cerebral cortex . This compound binds to these receptors with a greater than 100-fold selectivity over other monoamine receptor subtypes .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptors . Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (ACh), a neurotransmitter that plays a crucial role in memory and learning .
Biochemical Pathways
The antagonism of 5-HT6 receptors by this compound affects several biochemical pathways. It leads to an increase in the release of acetylcholine, which may involve biochemical pathways associated with pERK1/2 expression .
Pharmacokinetics
Drug likeness parameters indicate whether a molecule possesses suitable adme properties
Result of Action
This compound has been shown to restore memory performance in cholinergic and serotonergic models of memory deficiency in rats . This suggests that both mechanisms may be involved in the facilitation of object memory by this compound .
Biochemische Analyse
Biochemical Properties
Ro4368554 acts as a selective antagonist at the 5-HT6 receptor, binding with a greater than 100-fold selectivity over other monoamine receptor subtypes . The compound’s interaction with the 5-HT6 receptor inhibits the receptor’s activity, which is believed to modulate neurotransmitter release and influence cognitive processes. This compound has been shown to interact with enzymes and proteins involved in neurotransmitter pathways, including acetylcholine and glutamate systems . These interactions suggest that this compound may enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.
Cellular Effects
This compound has demonstrated significant effects on various cell types and cellular processes. In studies involving rat models, this compound has been shown to enhance memory performance and cognitive function . The compound influences cell signaling pathways by modulating the activity of the 5-HT6 receptor, which is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex . This compound’s impact on gene expression and cellular metabolism is linked to its ability to increase acetylcholine levels and modulate excitatory amino acids like aspartate and glutamate .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the 5-HT6 receptor. By binding to this receptor, this compound inhibits its activity, leading to downstream effects on neurotransmitter release and receptor signaling . This inhibition is thought to enhance cognitive function by increasing acetylcholine levels and modulating glutamatergic neurotransmission . Additionally, this compound’s interaction with the 5-HT6 receptor may indirectly influence other neurotransmitter systems, contributing to its overall cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can enhance memory performance and cognitive function in both short-term and long-term experiments . The compound’s stability and degradation in laboratory conditions have been well-documented, with this compound maintaining its efficacy over extended periods . Long-term effects on cellular function include sustained improvements in cognitive performance and memory retention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound enhances cognitive function and memory performance at doses ranging from 3 to 30 mg/kg . Higher doses of this compound have been associated with increased cognitive enhancement, but there is a threshold beyond which no further improvements are observed . At very high doses, this compound may exhibit toxic or adverse effects, although these are relatively rare .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter systems. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters such as acetylcholine and glutamate . This compound’s effects on metabolic flux and metabolite levels are linked to its ability to modulate neurotransmitter release and receptor activity . These interactions suggest that this compound may influence overall brain metabolism and cognitive function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s high selectivity for the 5-HT6 receptor allows it to accumulate in brain regions associated with cognitive function . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound exerts its effects primarily in the central nervous system, where the 5-HT6 receptor is predominantly expressed .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT6 receptor . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the hippocampus and cerebral cortex . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its selective interaction with the 5-HT6 receptor and subsequent cognitive-enhancing effects .
Vorbereitungsmethoden
The synthesis of Ro4368554 involves several steps, starting with the preparation of the indole core structure. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine substitution:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYPEADLGTXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426085 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478082-99-4 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478082-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro4368554 interact with its target and what are the downstream effects?
A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []
Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?
A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []
Q3: Does this compound have any other potential therapeutic applications?
A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []
Q4: Are there any studies comparing this compound to other compounds?
A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,4S,7E,10R,11R)-4-(hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1240313.png)



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240321.png)

![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)



